15(R)-Iloprost

Vue d'ensemble

Description

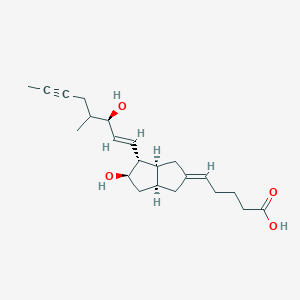

15(R)-Iloprost is a complex organic compound characterized by its unique structure and functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 15(R)-Iloprost involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pentalene core, followed by the introduction of the hydroxy and methyloctenyl groups. The final step involves the formation of the pentanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Analyse Des Réactions Chimiques

Asymmetric Conjugate Addition

-

A copper-mediated conjugate addition of alkenylcopper derivatives to bicyclic azoalkenes establishes the ω-side chain (C13–C20) with defined stereochemistry .

-

Stereoselective reduction of ketones using oxazaborolidine catalysts achieves >95% enantiomeric excess at C15 .

Olefination and Alkylation

-

Chiral phosphoryl acetate reagents enable E-selective olefination of ketones to form the C5–C6 double bond .

-

Allylic alkylation with organocuprates ensures regio- and stereoselective installation of the α-side chain .

Table 1: Key Synthetic Steps for 15(R)-Iloprost

Metabolic Reactions

This compound undergoes rapid enzymatic transformations:

β-Oxidation

-

The carboxyl side chain is shortened via β-oxidation, producing tetranor-iloprost (inactive) .

-

Cytochrome P450 enzymes play a minor role compared to hepatic esterases .

Plasma Stability

-

Half-life: 20–30 minutes after inhalation due to rapid clearance .

-

Protein binding: 60% (albumin), independent of concentration .

Table 2: Metabolic Pathways of this compound

| Pathway | Enzymes Involved | Major Metabolites | Activity |

|---|---|---|---|

| β-Oxidation | Hepatic esterases | Tetranor-iloprost | Inactive |

| Minor CYP450 | CYP3A4, CYP2C8 | Dinor-iloprost (trace) | Inactive |

Immune Modulation

-

Reduces regulatory T cells (Tregs) by 30% in systemic sclerosis patients (p < 0.05) .

-

Enhances TGF-β1 production by PBMCs under immune stimulation (2.5-fold increase) .

-

Increases RANKL expression in T cells, promoting osteoclastogenesis (p = 0.01) .

Receptor Binding

-

Activates IP (prostacyclin) receptors, increasing cAMP levels in vascular smooth muscle cells .

-

Antagonizes TXA2 receptors, inhibiting platelet aggregation (IC₅₀ = 3 nM) .

Table 3: Receptor Affinity and Signaling

| Target | Effect | Pathway Activated | IC₅₀/EC₅₀ |

|---|---|---|---|

| IP receptor | Vasodilation, antiplatelet | cAMP/PKA | 0.8 nM |

| TXA2 receptor | Platelet inhibition | Gi/o coupling | 3 nM |

Stability and Degradation

Applications De Recherche Scientifique

Pulmonary Arterial Hypertension (PAH)

Iloprost is widely recognized as an effective treatment for PAH. It is administered via inhalation, which allows for targeted delivery to the pulmonary circulation, minimizing systemic side effects.

- Clinical Studies : A series of studies have demonstrated that iloprost significantly improves hemodynamics in PAH patients compared to placebo, with notable reductions in mean pulmonary arterial pressure and pulmonary vascular resistance. In one study involving 74 patients, iloprost inhalation resulted in significant improvements in cardiac index and functional capacity after 12 months of treatment .

| Parameter | Baseline | After Treatment |

|---|---|---|

| Mean Pulmonary Arterial Pressure (mmHg) | 60.5 | 54.8 |

| Cardiac Index (L/min/m²) | 2.8 | 3.1 |

| WHO Functional Class | II/III | Improved |

Digital Ulcers in Systemic Sclerosis

Iloprost has shown promise in treating digital ulcers associated with systemic sclerosis (scleroderma). A study involving 41 patients indicated that prolonged infusion of iloprost (more than 5 days) significantly improved healing rates compared to shorter regimens.

- Healing Time : Patients receiving >5 days of iloprost had a median healing time of 48 days compared to 91 days for those receiving ≤5 days .

| Treatment Duration | Healing Time (days) | Proportion Healed (%) |

|---|---|---|

| ≤5 days | 91 | 37 |

| >5 days | 48 | 51 |

Acute Respiratory Distress Syndrome (ARDS)

Emerging research suggests that iloprost may be beneficial in managing ARDS by mitigating pulmonary inflammation and improving oxygenation. The Therapeutic Iloprost during ARDS trial aims to evaluate the efficacy of nebulized iloprost in critically ill patients suffering from ARDS .

- Expected Outcomes : The trial focuses on improving oxygenation ratios and reducing mortality rates, with secondary endpoints including the duration of mechanical ventilation and ICU stay.

Case Studies

- Septic Shock Management : A recent clinical trial assessed the role of iloprost in septic shock patients. Although the study concluded that iloprost did not significantly improve outcomes compared to placebo, it highlighted the need for further research into its potential benefits in specific patient populations .

- Asthma Management : In preclinical models, iloprost has been shown to suppress key features of asthma, such as airway inflammation and hyperresponsiveness, suggesting potential applications beyond vascular diseases .

Mécanisme D'action

The mechanism of action of 15(R)-Iloprost involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through various pathways, including signal transduction, gene expression, and metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 15(R)-Iloprost include other pentalene derivatives and compounds with similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its specific stereochemistry. This uniqueness allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Activité Biologique

15(R)-Iloprost is a structural analog of prostacyclin (PGI2), known for its potent vasodilatory and anti-inflammatory properties. While iloprost itself has been extensively studied, the specific biological activity of its epimer, this compound, remains less understood. This article aims to explore the current knowledge surrounding the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and findings from relevant studies.

Pharmacological Properties

Chemical Structure and Mechanism of Action

this compound is characterized by its modified configuration at the C-15 position, which alters its interaction with prostaglandin receptors. Iloprost generally exhibits a high affinity for the IP (prostacyclin) and EP (prostaglandin E) receptors, facilitating vasodilation and inhibiting platelet aggregation. However, the inverted configuration in this compound may significantly reduce its biological potency compared to iloprost itself .

Comparison of Biological Activity

| Compound | Affinity (Ki) | Potency | Biological Activity |

|---|---|---|---|

| Iloprost | 11 nM | High | Vasodilation, anti-inflammatory |

| This compound | Not reported | Low | Unknown; likely attenuated |

Therapeutic Applications

1. Pulmonary Hypertension

Iloprost has been used effectively in treating pulmonary arterial hypertension (PAH). Studies indicate that inhaled iloprost improves pulmonary hemodynamics and exercise capacity in patients with PAH. However, specific studies on this compound's efficacy in this context are lacking .

2. Acute Respiratory Distress Syndrome (ARDS)

Recent clinical trials have investigated iloprost's role in ARDS treatment. The ThIlo trial demonstrated that inhaled iloprost could improve oxygenation and reduce inflammatory markers in critically ill patients . The potential of this compound in similar applications remains unexplored.

3. Septic Shock

A clinical trial assessing iloprost's effects in septic shock found no significant improvement in outcomes compared to placebo . The implications for this compound are unclear but suggest that further research is necessary to evaluate its potential role in critical care settings.

Case Studies and Clinical Findings

Case Study: Inhaled Iloprost in PAH

In a study involving patients with idiopathic pulmonary arterial hypertension (IPAH), aerosolized iloprost was shown to effectively decrease mean pulmonary arterial pressure and increase cardiac index . Although this study did not focus on this compound, it illustrates the therapeutic potential of iloprost analogs.

Clinical Trial: COMBAT-SHINE

The COMBAT-SHINE trial examined iloprost’s impact on organ dysfunction in septic shock patients. The study concluded that iloprost did not yield significant benefits over placebo, raising questions about the efficacy of related compounds like this compound .

Research Gaps

Despite extensive research on iloprost, there is a notable lack of literature specifically addressing the biological activity of this compound. Most available data suggest that the epimer may have reduced potency and efficacy compared to its parent compound. Further studies are necessary to elucidate its pharmacodynamics and potential therapeutic roles.

Propriétés

IUPAC Name |

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFJCPQKFCZDDL-GAGQTBDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCC(C)[C@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.